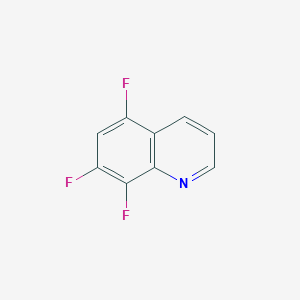
3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide is an organic compound with a complex structure that includes allyl, benzyloxy, and methoxy functional groups attached to a benzohydrazide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with hydrazine hydrate to yield the final benzohydrazide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide or an aldehyde, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its hydrazide group can form covalent bonds with certain enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyl-4-methoxybenzoic acid: This compound shares the allyl and methoxy groups but lacks the benzyloxy and hydrazide functionalities.
3-Allyl-4-hydroxy-5-methoxybenzaldehyde: This compound is a precursor in the synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide and shares similar structural features.
Uniqueness
This compound is unique due to the presence of both benzyloxy and hydrazide groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzohydrazide |
InChI |
InChI=1S/C18H20N2O3/c1-3-7-14-10-15(18(21)20-19)11-16(22-2)17(14)23-12-13-8-5-4-6-9-13/h3-6,8-11H,1,7,12,19H2,2H3,(H,20,21) |
Clé InChI |
VVFKABMHYWWKTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid](/img/structure/B13015215.png)













